methyl 8-fluoro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate
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Overview
Description
Methyl 8-fluoro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of biological activities . They have been used as a basic structure for the development of synthetic antimalarial drugs .
Mode of Action
For instance, in the Suzuki–Miyaura (SM) coupling reaction, a transition metal-catalyzed carbon–carbon bond-forming reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
For instance, the Suzuki–Miyaura (SM) coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
4-arylquinoline-2-carboxylate derivatives, which are structurally similar to the compound , have been shown to exhibit antiprotozoal activity against the pathogenic parasite toxoplasma gondii .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-fluoro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using electrophilic fluorinating agents such as Selectfluor.
Amination: The amino group is introduced by reacting the quinoline derivative with 3-methoxyaniline under suitable conditions.
Esterification: The carboxylate group is introduced through esterification reactions using methanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of recyclable catalysts to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-fluoro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Methyl 8-fluoro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an anti-malarial drug.
Camptothecin: Another quinoline derivative with potent anti-cancer properties.
Mepacrine: Used for its anti-inflammatory and anti-malarial effects.
Uniqueness
Methyl 8-fluoro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the methoxyphenyl group enhances its potential as a therapeutic agent by improving its binding affinity and specificity towards molecular targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential advancements in medicinal chemistry, biology, and industrial applications.
Properties
IUPAC Name |
methyl 8-fluoro-4-(3-methoxyanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-12-6-3-5-11(9-12)20-15-10-16(18(22)24-2)21-17-13(15)7-4-8-14(17)19/h3-10H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSSELDEVAJSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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